(2R)-2-sulfanylpropan-1-ol
Description
(2R)-2-Sulfanylpropan-1-ol (CAS: 3001-64-7), also known as (2R)-2-mercaptopropanol, is a chiral secondary alcohol with a sulfhydryl (-SH) group at the C2 position. Its molecular formula is C₃H₈OS, and it has a molecular weight of 92.16 g/mol. Key physicochemical properties include:
The compound is primarily utilized in organic synthesis as a thiol reagent, with applications in the preparation of disulfide bonds, metal chelation, and chiral resolution.
Properties
Molecular Formula |
C3H8OS |
|---|---|
Molecular Weight |
92.16 g/mol |
IUPAC Name |
(2R)-2-sulfanylpropan-1-ol |
InChI |
InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1 |
InChI Key |
QNNVICQPXUUBSN-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](CO)S |
Canonical SMILES |
CC(CO)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2-sulfanylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of ®-2-chloropropanol with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the thiol group.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-mercaptopropionic acid. This method involves the reduction of the carboxylic acid group to a hydroxyl group while retaining the thiol group. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-sulfanylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases to facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Propane (C3H8).
Substitution: Various substituted alcohols depending on the nucleophile used.
Scientific Research Applications
(2R)-2-sulfanylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reducing agent in biochemical assays and protein studies.
Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of redox states in cells.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of (2R)-2-sulfanylpropan-1-ol primarily involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons, thereby reducing other molecules and forming disulfide bonds. This property is particularly useful in biochemical applications where it can modulate the redox state of proteins and other biomolecules.
Comparison with Similar Compounds
Structural Analogues with Aryl Sulfanyl Groups
- Structure : Features a dichlorophenyl group attached to the sulfanyl moiety.
- Synthesis : Produced via enantiocomplementary bioreduction of 1-(arylsulfanyl)propan-2-ones using recombinant enzymes (e.g., LkADS or RaADH) .
- Key Differences: Steric and electronic effects: The aryl group introduces resonance stabilization and steric hindrance, reducing nucleophilic reactivity compared to (2R)-2-sulfanylpropan-1-ol.
Tertiary Thiol Analogues
Example : 2-Methyl-2-sulfanylpropan-1-ol (CAS: 97966-31-9)
- Structure : A tertiary thiol with a methyl group on the sulfanyl-bearing carbon.
- Key Differences :
Complex Indole and Phenoxy Derivatives
Example: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol
- Structure: Incorporates indole, phenoxy, and aminoethyl groups.
- Key Differences: Pharmacological profile: Demonstrates antiarrhythmic, hypotensive, and α/β-adrenoceptor binding activities due to extended conjugation and polar functional groups . Solubility: Higher lipophilicity from methoxy groups may reduce aqueous solubility compared to this compound.
Epoxide-Containing Analogues
Example : (1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol
- Structure: Contains an epoxide (oxirane) ring and a propenol group.
- Key Differences :
- Reactivity : The strained epoxide ring facilitates ring-opening reactions, unlike the thiol group in this compound, which participates in redox or conjugation reactions.
- Applications : Used in synthesizing polyfunctional molecules, whereas this compound is more suited for thiol-specific modifications .
Fluorinated Aryl Derivatives
Example : (2R)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol (CAS: 1188412-31-8)
- Structure : Fluorine and methoxy substituents on the aryl ring.
- Key Differences: Metabolic stability: Fluorination enhances resistance to oxidative metabolism, a trait absent in this compound.
Data Table: Comparative Analysis
Research Findings and Implications
- Stereospecificity : Enantiomers like this compound and its S-form share identical physical properties (e.g., spectra) but may diverge in biological activity due to chiral recognition .
- Synthetic Accessibility : Bioreduction methods for aryl-substituted derivatives require optimization of co-solvents (e.g., DMSO) to enhance substrate solubility, unlike simpler thiols .
- Pharmacological Potential: Complex derivatives with aryl or heterocyclic groups exhibit broader therapeutic activities, though this compound’s applications remain largely synthetic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
